molecular formula C17H26N2O2S B3815188 4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide

4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide

Cat. No. B3815188
M. Wt: 322.5 g/mol
InChI Key: NQDNEOHCGPKKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide” is an organic compound containing a benzenesulfonamide group, a tert-butyl group, and a 1-methyl-1,2,5,6-tetrahydropyridin-3-yl group . The tert-butyl group is a common substituent in organic chemistry with the formula -C(CH3)3 . The 1-methyl-1,2,5,6-tetrahydropyridin-3-yl group is a type of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tert-butyl group, being bulky, could influence the overall shape of the molecule . The pyridine ring could participate in resonance, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The benzenesulfonamide group might be involved in substitution reactions . The pyridine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could impact its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide detailed safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its interactions with various biological targets if it’s intended for use as a drug .

properties

IUPAC Name

4-tert-butyl-N-[(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-17(2,3)15-7-9-16(10-8-15)22(20,21)18-12-14-6-5-11-19(4)13-14/h6-10,18H,5,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDNEOHCGPKKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CCCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide
Reactant of Route 3
4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide
Reactant of Route 5
4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide
Reactant of Route 6
4-tert-butyl-N-[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl]benzenesulfonamide

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